

Technical Guide: Mass Spectrometry Fragmentation of 1,3-Dichloro-2,2- dimethoxypropane

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Compound of Interest

Compound Name:	1,3-Dichloro-2,2- dimethoxypropane
CAS No.:	6626-57-9
Cat. No.:	B1295575

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Executive Summary

This technical guide details the mass spectrometry (MS) fragmentation behavior of **1,3-dichloro-2,2-dimethoxypropane** (CAS: 6626-57-9), a critical intermediate in the synthesis of chlorinated ketones and pharmaceutical building blocks.

The fragmentation pattern of this molecule is governed by two competing mechanistic drivers: the stabilizing influence of the gem-dimethoxy (ketal) group and the destabilizing inductive effect of the chlorine atoms. This guide provides researchers with the specific m/z values, isotopic signatures, and mechanistic pathways necessary to confidently identify this compound in complex reaction mixtures.

Chemical Identity & Structural Context[1][2][3][4][5] [6]

Before analyzing the spectra, the structural constraints must be defined. The molecule consists of a propane backbone with a central quaternary carbon bonded to two methoxy groups (ketal functionality) and two chloromethyl groups.

Property	Detail
IUPAC Name	1,3-Dichloro-2,2-dimethoxypropane
Synonyms	1,3-Dichloroacetone dimethyl ketal
Formula	C ₅ H ₁₀ Cl ₂ O ₂
Molecular Weight	173.04 g/mol (Average)
Monoisotopic Mass	172.0058 (³⁵ Cl ₂), 174.0028 (³⁵ Cl ³⁷ Cl), 176.0000 (³⁷ Cl ₂)
Isotope Pattern	Distinctive 9:6:1 triad for M ⁺ due to two chlorine atoms.[1]

Fragmentation Mechanisms[7][8][9][10][11]

The Electron Ionization (EI) fragmentation of **1,3-dichloro-2,2-dimethoxypropane** is dominated by alpha-cleavage initiated by the oxygen lone pairs. Unlike simple ketones, the ketal functionality directs fragmentation toward the formation of resonance-stabilized oxonium ions.

Pathway A: Alpha-Cleavage (Primary Pathway)

The most favorable pathway involves the ionization of a methoxy oxygen followed by the homolytic cleavage of the C1–C2 or C2–C3 bond. This results in the loss of a chloromethyl radical ($\bullet\text{CH}_2\text{Cl}$).[2][1]

- Precursor: Molecular Ion [M]⁺[3][4][5]• (m/z 172/174/176)
- Neutral Loss: $\bullet\text{CH}_2\text{Cl}$ (49 Da)
- Product Ion:m/z123 (monoisotopic ³⁵Cl)

- Mechanism: The radical cation on the oxygen drives the ejection of the chloromethyl group to form a stable dialkoxy carbenium ion.
- Isotope Signature: The resulting fragment contains one chlorine atom, exhibiting a 3:1 intensity ratio at m/z 123 and 125.

Pathway B: Methoxy Radical Loss

A secondary pathway involves the direct loss of a methoxy radical ($\bullet\text{OCH}_3$). While less favorable than C–C cleavage in this specific sterically crowded environment, it is a standard ketal fragmentation mode.

- Neutral Loss: $\bullet\text{OCH}_3$ (31 Da)
- Product Ion: m/z 141 (monoisotopic $^{35}\text{Cl}_2$)
- Mechanism: Direct cleavage of the C–O bond.
- Isotope Signature: Retains two chlorine atoms, showing the characteristic 9:6:1 pattern at m/z 141, 143, and 145.

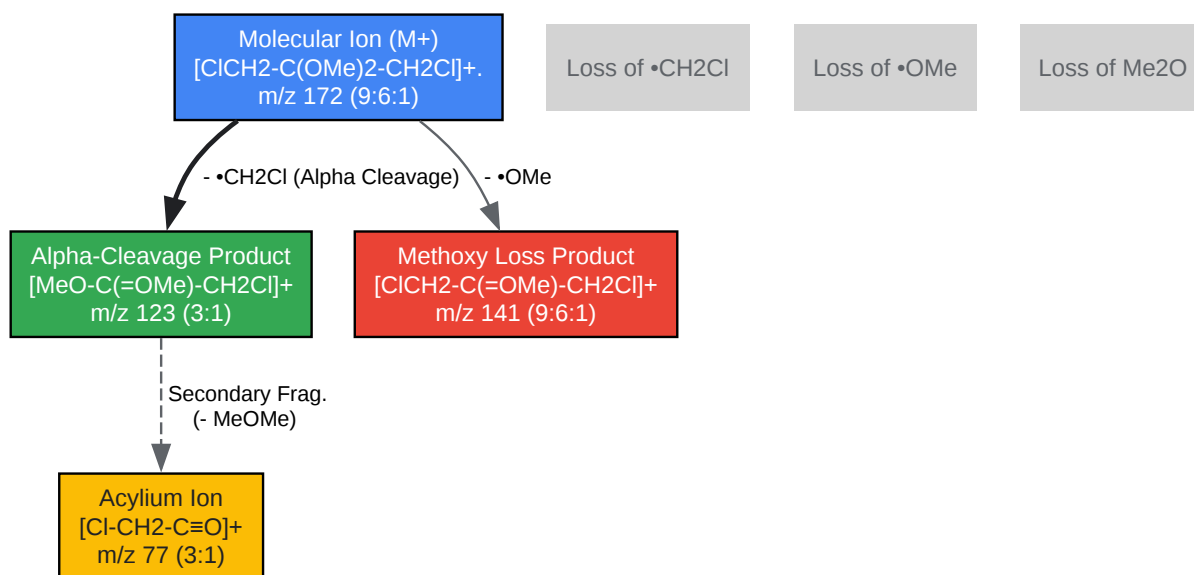
Pathway C: Acylium Ion Formation (Ketone Reversion)

Under high-energy EI conditions, ketals often fragment further to mimic their parent ketones. The ion at m/z 123 can eliminate methyl chloride (MeCl) or formaldehyde to generate the acylium ion characteristic of 1,3-dichloroacetone.

- Product Ion: m/z 77 (^{35}Cl)
- Structure: $[\text{Cl}-\text{CH}_2-\text{C}\equiv\text{O}]^+$
- Significance: This is often the base peak in the spectrum of the non-ketalized precursor, 1,3-dichloroacetone.

Visualization of Signaling Pathways

The following diagram illustrates the competitive fragmentation pathways, highlighting the transition from the molecular ion to the stable diagnostic fragments.



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Caption: Competitive fragmentation pathways of **1,3-dichloro-2,2-dimethoxypropane** under Electron Ionization (70 eV).

Key Diagnostic Ions Table

Use this table to validate experimental data. Relative abundances are estimates based on the stability of the carbocation intermediates.

m/z (³⁵ Cl)	Ion Composition	Structure	Isotope Ratio	Origin
172	[C ₅ H ₁₀ Cl ₂ O ₂] ⁺	Molecular Ion	100 : 65 : 10	Parent Molecule
141	[C ₄ H ₇ Cl ₂ O] ⁺	[M - OMe] ⁺	100 : 65 : 10	Loss of Methoxy
123	[C ₄ H ₈ ClO ₂] ⁺	[M - CH ₂ Cl] ⁺	100 : 33	Alpha Cleavage (Diagnostic)
77	[C ₂ H ₂ ClO] ⁺	[ClCH ₂ CO] ⁺	100 : 33	Acylium / Ketone fragment
49	[CH ₂ Cl] ⁺	[CH ₂ Cl] ⁺	100 : 33	Chloromethyl cation

Experimental Protocols

To ensure reproducible fragmentation and avoid thermal degradation (hydrolysis of the ketal) in the injection port, strict adherence to the following protocol is required.

Sample Preparation

- Solvent: Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) or Methanol (MeOH). Avoid protic solvents with traces of acid.
- Neutralization: Add a micro-spatula tip of solid K_2CO_3 to the vial if the sample is suspected to contain acidic impurities (acid catalyzes the reversion to 1,3-dichloroacetone).
- Filtration: Filter through a 0.2 μ m PTFE syringe filter into a GC vial.

GC-MS Method Parameters

- Inlet Temperature: 200°C (Keep relatively low to prevent thermal ketal hydrolysis).
- Split Ratio: 50:1 (To prevent detector saturation).
- Column: DB-5ms or equivalent (5% phenyl methyl siloxane), 30m x 0.25mm x 0.25 μ m.
- Carrier Gas: Helium at 1.0 mL/min (constant flow).
- Oven Program:
 - Initial: 50°C for 2 min.
 - Ramp: 15°C/min to 250°C.
 - Hold: 3 min.
- MS Source: Electron Ionization (EI) at 70 eV.
- Source Temp: 230°C.
- Scan Range:m/z 35–300.

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